![molecular formula C20H20N6O3 B2718680 3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034254-63-0](/img/structure/B2718680.png)
3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the heterocyclic rings could impact its solubility, while the functional groups could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazoline derivatives have been extensively synthesized and evaluated for their biological activities. Research includes the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, demonstrating a methodological advancement for creating substituted quinazolin-4(3H)-ones with potential biological activities (Li et al., 2013). Furthermore, the development of hydroxymethyl-substituted fused heterocycles, including quinazolin-4-ones, highlights the exploration of novel compounds with potential pharmacological benefits (Holmes et al., 2016).
Antimalarial Activity
The quest for potent antimalarial drugs led to the synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines, underscoring the pharmacological potential of quinazoline derivatives in treating malaria (Mizukawa et al., 2021).
Antibacterial Activity
Research into C7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives via Kumada cross coupling reaction revealed compounds with potent antibacterial activity against various Gram-positive and Gram-negative organisms, indicating the utility of quinazoline derivatives as novel antibacterial agents (Ankireddy et al., 2019).
Anticancer Properties
Benzothienoquinazolinones, designed as multi-target scaffolds, demonstrated dual inhibition of human Topoisomerase I and tubulin polymerization, presenting a promising approach for cancer therapy through the development of quinazoline-based compounds (Ceramella et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-18(12-26-13-22-16-4-2-1-3-15(16)19(26)28)25-10-14-9-21-20(23-17(14)11-25)24-5-7-29-8-6-24/h1-4,9,13H,5-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPUYFNBHIMRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)
![3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2718599.png)
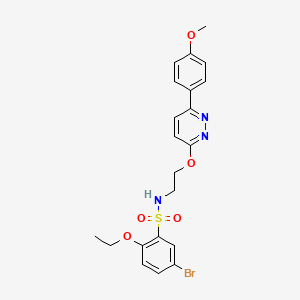
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)
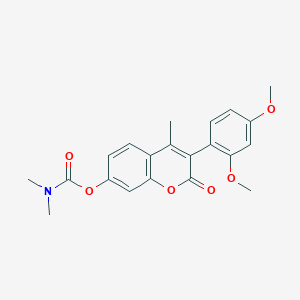

![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2718608.png)
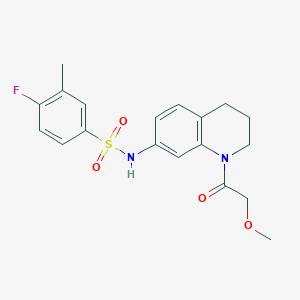

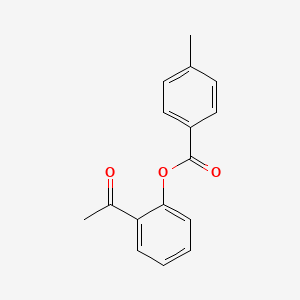
![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)
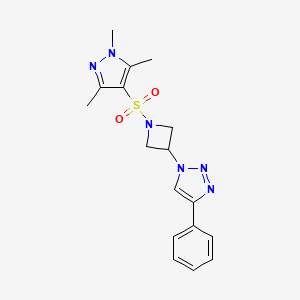
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)